molecular formula C36H38O2 B3177245 (R)-3,3'-Bis(3,5-dimethylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol CAS No. 1402852-05-4

(R)-3,3'-Bis(3,5-dimethylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol

Cat. No.: B3177245
CAS No.: 1402852-05-4
M. Wt: 502.7 g/mol
InChI Key: RSHMDLJRFPHHRE-UHFFFAOYSA-N
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Description

This chiral binaphthol derivative features a hydrogenated naphthalene core (octahydro modification) and 3,5-dimethylphenyl substituents at the 3,3' positions. Its stereochemical configuration (R) and steric/electronic properties make it a valuable ligand in asymmetric catalysis, particularly in molybdenum-catalyzed olefin metathesis . The octahydro structure enhances conformational rigidity and solubility in non-polar solvents compared to non-hydrogenated analogs.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-[3-(3,5-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38O2/c1-21-13-22(2)16-27(15-21)31-19-25-9-5-7-11-29(25)33(35(31)37)34-30-12-8-6-10-26(30)20-32(36(34)38)28-17-23(3)14-24(4)18-28/h13-20,37-38H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHMDLJRFPHHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C(=C3CCCCC3=C2)C4=C5CCCCC5=CC(=C4O)C6=CC(=CC(=C6)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol typically involves multi-step organic reactions. One common method includes the coupling of 3,5-dimethylphenyl groups to a bi-naphthol core under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel complexes to facilitate the coupling process. Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and maintain the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the optimal reaction conditions. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in catalytic reactions, making it valuable for the production of enantiomerically pure compounds.

Biology

The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions. It can be used in the design of inhibitors or activators for specific enzymes.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. Its structural features could be optimized to develop new drugs with specific therapeutic targets.

Industry

In the industrial sector, ®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which ®-3,3’-Bis(3,5-dimethylphenyl)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s chiral centers and phenyl groups allow it to form specific interactions with these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, or structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Electron-Donating vs. Electron-Withdrawing Groups

(a) Trifluoromethyl-Substituted Analogs
  • Example : (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol (CAS 849939-13-5)
    • Molecular Formula : C₃₆H₂₆F₁₂O₂
    • Molecular Weight : 718.57 g/mol
    • Key Differences :
  • Trifluoromethyl (CF₃) groups are strongly electron-withdrawing, increasing ligand acidity and altering metal coordination behavior.
  • Higher steric bulk compared to dimethylphenyl groups, leading to enhanced enantioselectivity in certain catalytic reactions .
(b) Triphenylsilyl-Substituted Analogs
  • Example : (R)-3,3′-Bis(triphenylsilyl)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-bi-2,2′-naphthol
    • Molecular Formula : C₅₆H₅₀O₂Si₂ (estimated)
    • Molecular Weight : ~870 g/mol
    • Key Differences :

Core Structure Modifications: Hydrogenated vs. Non-Hydrogenated Binaphthols

(a) Non-Hydrogenated Binaphthol
  • Example : (S)-7,7'-Bis(3,5-dimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol
    • Molecular Formula : C₃₆H₃₀O₂
    • Molecular Weight : 518.62 g/mol
    • Key Differences :
  • The absence of hydrogenation reduces rigidity, increasing conformational flexibility.
  • Lower solubility in non-polar solvents compared to octahydro derivatives .

Stereochemical Variations: R vs. S Enantiomers

  • (R)-Enantiomer : Demonstrates superior performance in molybdenum-based catalysts for asymmetric olefin metathesis due to optimal spatial alignment with metal centers .
  • (S)-Enantiomer : Often used in high-throughput screening for chiral recognition, where its mirror-image configuration enables differentiation of enantiomeric analytes .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
(R)-3,3'-Bis(3,5-dimethylphenyl)-octahydro-binaphthol 3,5-dimethylphenyl C₃₆H₃₄O₂ 498.66 Olefin metathesis
(R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-octahydro-binaphthol 3,5-bis(CF₃)phenyl C₃₆H₂₆F₁₂O₂ 718.57 Chiral recognition
(R)-3,3′-Bis(triphenylsilyl)-octahydro-binaphthol Triphenylsilyl C₅₆H₅₀O₂Si₂ ~870 Specialty catalysis
(S)-7,7'-Bis(3,5-dimethylphenyl)-binaphthol 3,5-dimethylphenyl C₃₆H₃₀O₂ 518.62 Catalytic screening

Biological Activity

(R)-3,3'-Bis(3,5-dimethylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol (CAS: 618854-90-3) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bi-naphthol core with multiple methyl-substituted phenyl groups, making it a subject of interest in organic synthesis and material science. Its biological activity has garnered attention due to its potential therapeutic applications.

  • Molecular Formula : C36H38O2
  • Molecular Weight : 502.7 g/mol
  • Purity : 97%

Structural Characteristics

The compound possesses several chiral centers and functional groups that contribute to its biological activity. The presence of dimethylphenyl groups enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's structure allows it to form specific interactions that can modulate biological pathways involved in signal transduction and metabolic processes .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound. In vitro assays demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines.

Cell Line IC50 (µM) Activity
T24 (Bladder Cancer)4.58 ± 0.24Strong inhibitory activity
MCF-7 (Breast Cancer)Data not availablePotential for further evaluation
A549 (Lung Cancer)Data not availablePotential for further evaluation

The compound induced apoptosis at low concentrations while higher concentrations led to necroptotic cell death through the activation of specific signaling pathways .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. It was tested against various strains of bacteria and fungi, demonstrating effective inhibition at certain concentrations.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureusData not availableEffective
Mycobacterium tuberculosisData not availableEffective
Escherichia coliData not availableEffective

Study 1: Antiproliferative Activity Evaluation

A study conducted on novel derivatives similar to this compound highlighted its potential as an anti-bladder cancer agent. The study reported that the compound induced significant apoptosis in T24 cells through caspase activation .

Study 2: Structure-Activity Relationship Analysis

A quantitative structure–activity relationship (QSAR) analysis was performed to understand the relationship between the chemical structure of the compound and its biological activity. This analysis revealed that modifications in the phenyl groups significantly influenced the compound's bioactivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (R)-3,3'-Bis(3,5-dimethylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol with high enantiomeric excess?

  • Methodological Answer : The synthesis typically involves asymmetric oxidative coupling of naphthol derivatives using chiral catalysts. For example, enantioselective coupling of 3,5-dimethylphenyl-substituted dihydroxybinaphthyl precursors under inert conditions (e.g., Ar atmosphere) with copper(I)-sparteine complexes can yield the target compound. Purification via preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures >99% enantiomeric excess (ee) .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for absolute configuration determination. For example, XRD analysis of a derivative (e.g., phosphonate ester, as in ) reveals the (R)-configuration via Flack parameters. Complementary techniques include circular dichroism (CD) spectroscopy and chiral shift NMR using europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] as a chiral solvating agent .

Q. What are the primary applications of this compound in asymmetric catalysis?

  • Methodological Answer : This ligand is widely used in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and C–C bond formation. For instance, in ruthenium-catalyzed ketone hydrogenation, the octahydrobinaphthol backbone enhances steric bulk, improving enantioselectivity (up to 95% ee) for α,β-unsaturated ketones. Its 3,5-dimethylphenyl groups provide π-π interactions to stabilize transition states .

Advanced Research Questions

Q. How do researchers reconcile contradictory enantioselectivity data when using this ligand in different solvent systems?

  • Methodological Answer : Solvent polarity and coordination strength critically influence enantioselectivity. For example, in toluene, the ligand’s hydrophobic aryl groups promote a rigid metal-ligand complex, yielding high ee. In polar aprotic solvents (e.g., DMF), competitive solvent coordination disrupts the catalyst’s chiral environment. Systematic studies using linear free-energy relationships (LFERs) and computational DFT modeling (e.g., B3LYP/6-31G*) can identify solvent-dependent transition-state geometries .

Q. What experimental designs are optimal for studying the environmental stability and degradation pathways of this compound?

  • Methodological Answer : Follow OECD Guideline 307 for aerobic soil degradation. Spiked soil samples are incubated under controlled conditions (25°C, 60% water-holding capacity). Quantify parent compound and metabolites via LC-HRMS/MS. Key degradation products include hydroxylated naphthol derivatives (m/z +16) and demethylated aryl fragments. Ecotoxicity assays (e.g., Daphnia magna immobilization) assess ecological risks .

Q. How can researchers optimize reaction conditions to mitigate substrate inhibition in asymmetric allylic alkylation using this ligand?

  • Methodological Answer : Substrate inhibition arises from non-productive binding of reactants to the metal center. Use a two-phase kinetic study: (1) vary ligand-to-metal ratios (1:1 to 2:1) to identify stoichiometric sweet spots; (2) employ stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates. For example, a 1.5:1 ligand/Pd ratio minimizes inhibition while maintaining 90% conversion in cinnamyl carbonate alkylation .

Q. What computational methods validate the ligand’s conformational flexibility in enantiocontrol?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., AMBER force field) over 100 ns trajectories reveal torsional flexibility in the octahydronaphthyl rings. Principal component analysis (PCA) identifies dominant conformers during catalysis. Compare with experimental NOESY NMR data (e.g., cross-peaks between H-8 and H-6′) to confirm dynamic preorganization .

Data Contradiction Analysis

Q. How should conflicting reports about this ligand’s performance in aqueous versus anhydrous media be resolved?

  • Methodological Answer : Contradictions arise from water’s dual role as a proton shuttle and catalyst poison. Conduct controlled experiments with deuterated water (D₂O) to track proton transfer via in situ IR. For example, in Rh-catalyzed hydroformylation, trace H₂O enhances ee by stabilizing oxophilic intermediates, while excess H₂O displaces the ligand. Kinetic isotope effects (KIEs) and Hammett plots differentiate mechanisms .

Tables for Key Findings

Property Value/Observation Method Reference
Enantiomeric Excess (ee)99% (R-configuration)Chiral HPLC (Daicel OD-H)
Melting Point218–220°C (decomp.)Differential Scanning Calorimetry
Solubility in THF25 mg/mLGravimetric analysis
Degradation Half-life (soil)42 daysLC-HRMS/MS (OECD 307)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3'-Bis(3,5-dimethylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
Reactant of Route 2
(R)-3,3'-Bis(3,5-dimethylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol

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